![molecular formula C14H10O3 B11882405 2-Methyl-2H-naphtho[2,3-b]pyran-5,10-dione CAS No. 63755-80-6](/img/structure/B11882405.png)
2-Methyl-2H-naphtho[2,3-b]pyran-5,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYL-2H-BENZO[G]CHROMENE-5,10-DIONE is a heterocyclic compound that belongs to the chromene family. Chromenes are bicyclic compounds consisting of a benzene ring fused to a pyran ring. This particular compound is characterized by the presence of a methyl group at the 2-position and two ketone groups at the 5 and 10 positions. Chromenes and their derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-2H-BENZO[G]CHROMENE-5,10-DIONE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxy-1-naphthaldehyde with malononitrile in the presence of a base can lead to the formation of the chromene ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-METHYL-2H-BENZO[G]CHROMENE-5,10-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-METHYL-2H-BENZO[G]CHROMENE-5,10-DIONE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-METHYL-2H-BENZO[G]CHROMENE-5,10-DIONE involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins . Additionally, its antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2H-CHROMENE: Lacks the methyl group and ketone functionalities, resulting in different chemical and biological properties.
4H-CHROMENE: Has a different arrangement of the double bond in the pyran ring, leading to variations in reactivity and biological activity.
BENZOCHROMENES: Similar structure but with different substituents, affecting their chemical behavior and applications.
Uniqueness
2-METHYL-2H-BENZO[G]CHROMENE-5,10-DIONE is unique due to the presence of the methyl group and ketone functionalities, which confer distinct chemical reactivity and biological activities. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
63755-80-6 |
|---|---|
Molecular Formula |
C14H10O3 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-methyl-2H-benzo[g]chromene-5,10-dione |
InChI |
InChI=1S/C14H10O3/c1-8-6-7-11-12(15)9-4-2-3-5-10(9)13(16)14(11)17-8/h2-8H,1H3 |
InChI Key |
WSOGKRZYPNHQFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11882350.png)
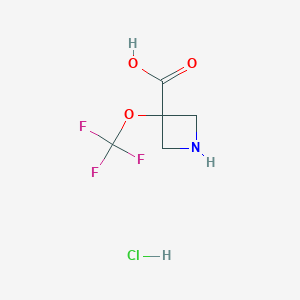
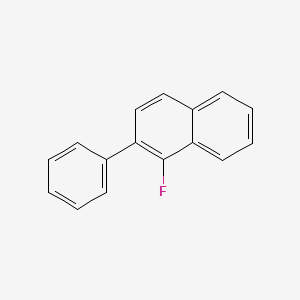
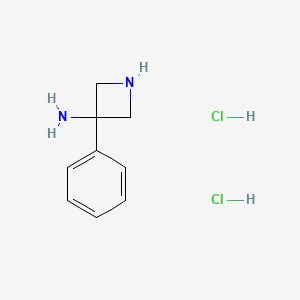
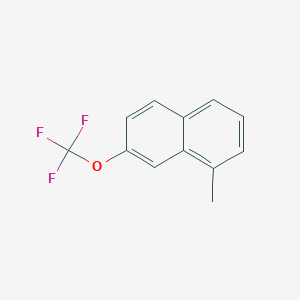

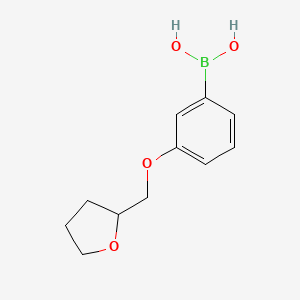
![7-((Cyclopropylmethoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11882394.png)
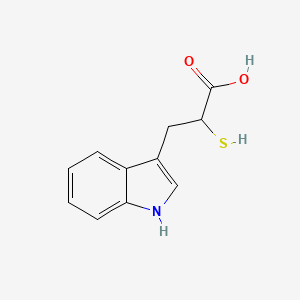
![2-Ethyl-3-methylbenzo[b][1,5]naphthyridine](/img/structure/B11882412.png)
![Isopropyl 2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate](/img/structure/B11882413.png)
